

An In-depth Technical Guide to the Physicochemical Properties of Hexahydro-1H-isoindole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3,3a,4,7,7a-hexahydro-1H-isoindole

Cat. No.: B175045

[Get Quote](#)

Introduction

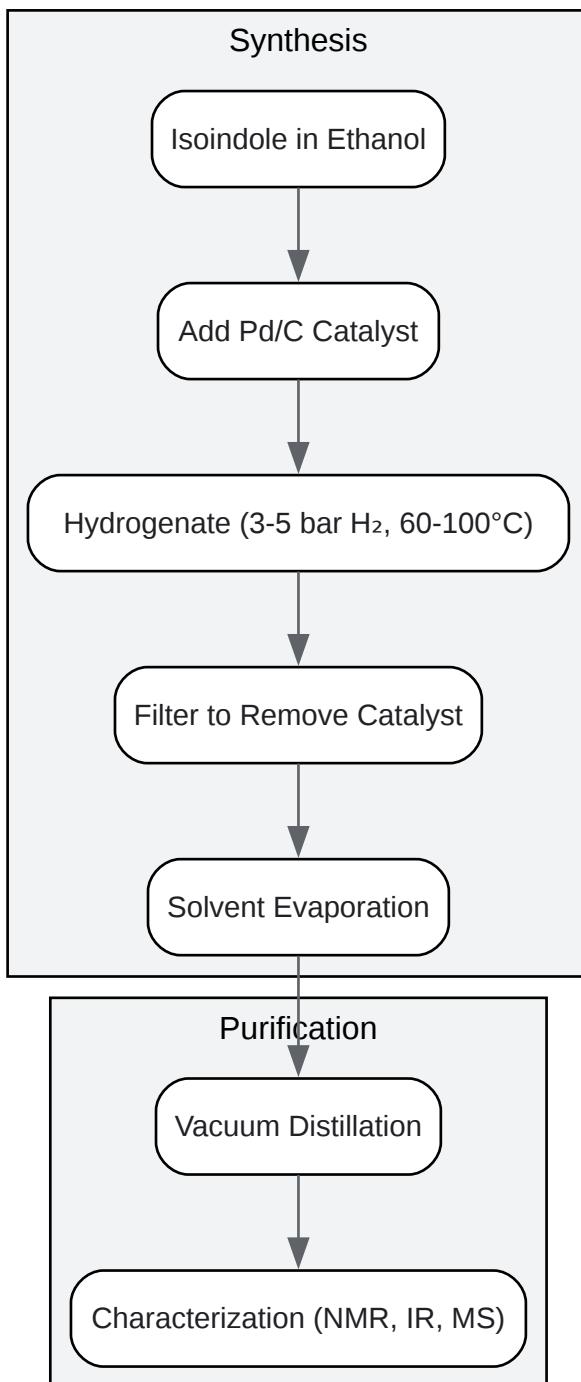
Hexahydro-1H-isoindole, also known as octahydroisoindole, is a saturated bicyclic heterocyclic amine. Its rigid, fused-ring structure makes it a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. The physicochemical properties of this compound are fundamental to its behavior in both biological and chemical systems, influencing its reactivity, solubility, and pharmacokinetic profile. This guide provides a comprehensive overview of the known physicochemical characteristics of hexahydro-1H-isoindole, details robust experimental protocols for their determination, and explores the potential biological relevance of this molecule.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its utility in drug development and chemical synthesis. For hexahydro-1H-isoindole, a complete experimental dataset is not yet available in the public domain. The following table summarizes the currently available data, distinguishing between experimental and predicted values.

Property	Value	Data Type	Source(s)
Molecular Formula	C ₈ H ₁₅ N	-	[1] [2]
Molecular Weight	125.21 g/mol	-	[2] [3]
Appearance	Colorless to pale yellow liquid	Experimental	[1]
Boiling Point	189 °C (at 760 mmHg)	Literature	[3]
90 °C (at 14 Torr)	Experimental	[4] [5]	
Melting Point	Not available	-	
Solubility	Sparingly soluble in water	Qualitative	[1]
Soluble in methanol, ethanol, acetone, DMSO	Qualitative	[3] [6]	
pKa	11.53 ± 0.20	Predicted	[1] [3]
logP	1.72	Predicted	[7]

Synthesis of cis-Hexahydro-1H-isoindole


The cis-isomer of hexahydro-1H-isoindole is commonly synthesized via the catalytic hydrogenation of isoindole or its derivatives. This method provides good yield and stereoselectivity.[\[1\]](#)

Reaction Scheme:

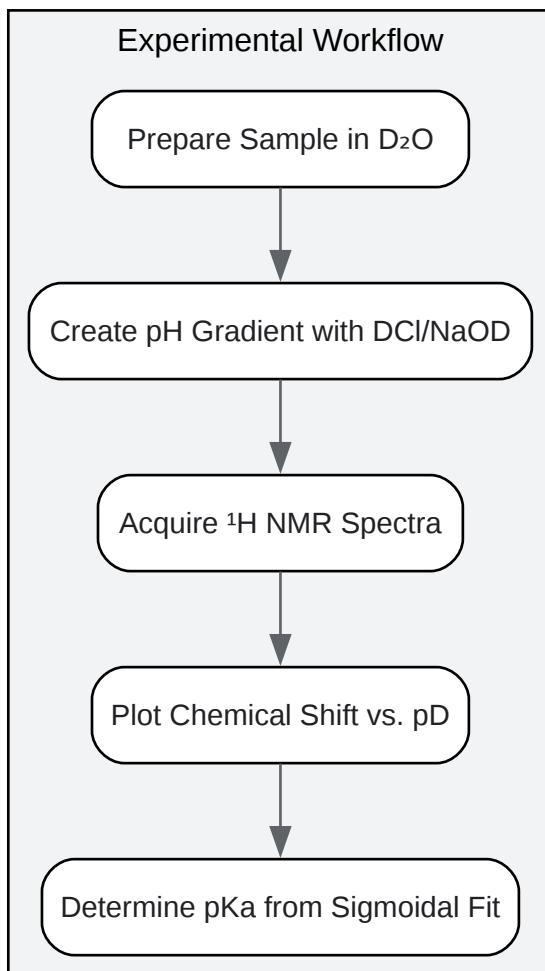
Starting Material: Isoindole Reagent: Hydrogen gas (H₂) Catalyst: Palladium on carbon (Pd/C) Solvent: Ethanol or similar protic solvent Conditions: Moderate pressure (e.g., 3-5 bar) and temperature (e.g., 60-100 °C)[\[1\]](#)

Workflow for Synthesis and Purification:

Synthesis and Purification of cis-Hexahydro-1H-isoindole

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of cis-hexahydro-1H-isoindole.


Experimental Protocols for Physicochemical Characterization

To address the gaps in the experimental data for hexahydro-1H-isoindole, the following detailed protocols are provided for the determination of its pKa and logP.

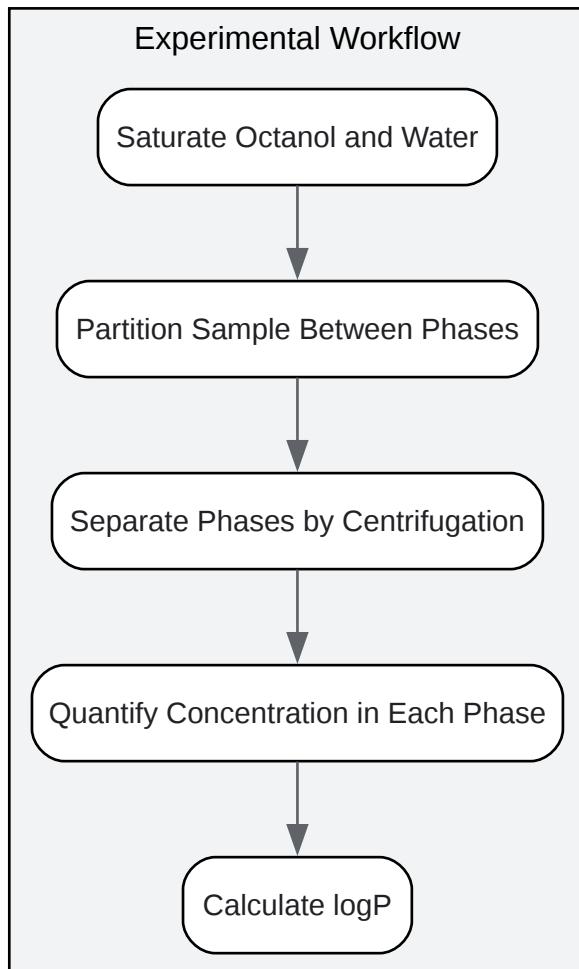
Determination of pKa by ^1H NMR Spectroscopy

The pKa of a molecule can be accurately determined by monitoring the pH-dependent chemical shifts of its protons. As the molecule transitions between its protonated and deprotonated states, the chemical environment of nearby protons changes, resulting in a shift in their resonance frequency. Plotting the chemical shift against pH yields a sigmoidal curve, the inflection point of which corresponds to the pKa.

- Sample Preparation: Prepare a stock solution of hexahydro-1H-isoindole in D_2O .
- pH Adjustment: Create a series of samples with varying pD values (the pH equivalent in D_2O) by adding small aliquots of DCl or NaOD .
- NMR Data Acquisition: Acquire a ^1H NMR spectrum for each sample.
- Data Analysis:
 - Identify a proton signal that shows a significant chemical shift change with varying pD.
 - Plot the chemical shift (δ) of this proton against the pD of the solution.
 - Fit the data to the Henderson-Hasselbalch equation to determine the inflection point of the resulting sigmoidal curve. This inflection point is the pKa value.

pKa Determination by ^1H NMR Spectroscopy[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of pKa using ^1H NMR spectroscopy.


Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is the gold standard for its experimental determination.

- Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

- Sample Preparation: Prepare a stock solution of hexahydro-1H-isoindole of known concentration in the aqueous phase.
- Partitioning:
 - Combine equal volumes of the aqueous sample solution and the saturated n-octanol in a flask.
 - Shake the flask for a set period (e.g., 1 hour) to allow for partitioning.
 - Centrifuge the mixture to ensure complete phase separation.
- Concentration Measurement: Carefully separate the two phases and determine the concentration of hexahydro-1H-isoindole in each phase using a suitable analytical technique (e.g., GC-MS or HPLC).
- Calculation: Calculate the logP using the following formula: $\log P = \log_{10} ([\text{Concentration in Octanol}] / [\text{Concentration in Water}])$

logP Determination by Shake-Flask Method

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of logP using the shake-flask method.

Biological Context and Potential Significance

While comprehensive biological studies on the parent hexahydro-1H-isoindole are limited, it has been identified as a substance P antagonist.^{[8][9]} Substance P is a neuropeptide that plays a crucial role in pain perception, inflammation, and mood regulation. Its primary receptor is the neurokinin-1 receptor (NK1R). Antagonists of the NK1R have therapeutic potential in a range of conditions, including chemotherapy-induced nausea and vomiting, depression, and chronic pain.^[10]

The ability of hexahydro-1H-isoindole to act as a substance P antagonist suggests its potential as a lead compound for the development of novel therapeutics targeting the NK1R. Further research is warranted to elucidate the specific binding mode, potency, and selectivity of hexahydro-1H-isoindole for the NK1R, and to explore its efficacy in relevant preclinical models.

Conclusion

Hexahydro-1H-isoindole is a molecule of significant interest in medicinal chemistry. This guide has synthesized the available physicochemical data and highlighted the current knowledge gaps. The detailed experimental protocols provided offer a clear path for researchers to obtain the missing experimental values for melting point, aqueous solubility, and logP. A more complete understanding of these fundamental properties will undoubtedly accelerate the exploration of hexahydro-1H-isoindole and its derivatives as potential therapeutic agents, particularly in the context of substance P antagonism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Octahydroisoindole | C8H15N | CID 409979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. cis-Octahydro-isoindole | 21850-12-4 [chemicalbook.com]
- 5. cis-Octahydro-isoindole Ten Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. chembk.com [chembk.com]
- 7. Page loading... [wap.guidechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Substance P Antagonism as a Novel Therapeutic Option to Enhance Efficacy of Cisplatin in Triple Negative Breast Cancer and Protect PC12 Cells against Cisplatin-Induced Oxidative

Stress and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Hexahydro-1H-isoindole]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b175045#physicochemical-properties-of-hexahydro-1h-isoindole\]](https://www.benchchem.com/product/b175045#physicochemical-properties-of-hexahydro-1h-isoindole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com